molecular formula C8H7BrF2O B8086444 3-Bromo-5-(difluoromethyl)benzyl alcohol

3-Bromo-5-(difluoromethyl)benzyl alcohol

Cat. No.: B8086444
M. Wt: 237.04 g/mol
InChI Key: GRWYILTYVFTJTA-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)benzyl alcohol typically involves the bromination of a difluoromethyl-substituted benzene derivative followed by the introduction of a hydroxyl group. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Sodium azide, potassium cyanide, or other nucleophiles.

Major Products Formed

Scientific Research Applications

3-Bromo-5-(difluoromethyl)benzyl alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and difluoromethyl groups in 3-Bromo-5-(difluoromethyl)benzyl alcohol makes it unique, as these groups can significantly influence the compound’s reactivity and interactions. The difluoromethyl group imparts unique electronic properties, while the bromine atom allows for versatile chemical modifications .

Properties

IUPAC Name

[3-bromo-5-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWYILTYVFTJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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